molecular formula C773H219N201O238S7 B1169479 Mobenakin CAS No. 124146-64-1

Mobenakin

Cat. No.: B1169479
CAS No.: 124146-64-1
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Description

Mobenakin is a biological compound classified as an interleukin-1β (IL-1β) analog, specifically engineered as a mutant form of IL-1β for therapeutic applications . It is under development as an anticancer agent, targeting pathways associated with interleukin signaling and immune modulation . As a member of the interleukin analog family, this compound follows the World Health Organization’s (WHO) nomenclature guidelines, where the suffix "-kin" denotes its relationship to interleukins, and its prefix "mobena-" distinguishes its structural and functional specificity for IL-1β . While its exact mechanism remains under investigation, this compound is hypothesized to act as an antagonist or modulator of IL-1β-mediated inflammatory and oncogenic pathways, making it a candidate for cancer therapy .

Properties

CAS No.

124146-64-1

Molecular Formula

C773H219N201O238S7

Origin of Product

United States

Preparation Methods

The synthesis of Mobenakin involves recombinant DNA technology, where the gene encoding Interleukin-1 beta is modified to produce the mutein form. This process typically involves the following steps:

Chemical Reactions Analysis

Mobenakin, as an Interleukin-1 beta modulator, primarily interacts with biological molecules rather than undergoing traditional chemical reactions like oxidation or reduction. it can be involved in:

Scientific Research Applications

Mobenakin has been explored for various scientific research applications, including:

Mechanism of Action

Mobenakin exerts its effects by modulating the activity of Interleukin-1 beta (IL-1β). It binds to IL-1β receptors, altering the downstream signaling pathways. This modulation can lead to changes in the expression of various cytokines and inflammatory mediators, ultimately affecting immune responses and inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Interleukin Analogs

Compound Target Interleukin Structural Class Key Modification Therapeutic Indication
This compound IL-1β IL-1β mutant Engineered binding domain Anticancer
Pifonakin IL-1α IL-1α analog Modified receptor interface Inflammatory diseases
Atexakin alfa IL-6 IL-6 fusion protein Glycosylation variants Autoimmune disorders

Key Findings :

  • This compound vs. Pifonakin : While both target IL-1 subtypes, this compound’s specificity for IL-1β may reduce off-target effects compared to IL-1α-targeting compounds like Pifonakin. This specificity is critical in cancer, where IL-1β overexpression is linked to tumor progression .
  • This compound vs. Atexakin alfa : Atexakin alfa, an IL-6 analog, employs glycosylation to enhance stability, a feature absent in this compound. This distinction highlights divergent strategies for cytokine modulation—this compound focuses on binding affinity, while Atexakin alfa prioritizes pharmacokinetics .

Functional Comparison with Anticancer Compounds

This compound’s functional analogs include compounds with diverse mechanisms, such as HSP90 inhibitors, angiogenesis blockers, and microtubule disruptors.

Table 2: Functional Comparison of this compound with Anticancer Agents

Compound Mechanism of Action Target Pathway Development Stage Advantages Over this compound
This compound IL-1β signaling inhibition Immune modulation Preclinical Specific cytokine targeting
NSC 330507 HSP90 inhibition Protein folding Phase I Broad-spectrum oncoprotein degradation
AGM 1470 Angiogenesis inhibition VEGF signaling Phase II Established efficacy in solid tumors
Taltobulin Microtubule destabilization Cell division Phase III Rapid cytotoxic effects

Key Findings :

  • This compound vs.
  • This compound vs. Angiogenesis Inhibitors : AGM 1470 blocks VEGF-driven blood vessel formation, a mechanism distinct from this compound’s cytokine-focused approach. However, this compound may synergize with angiogenesis inhibitors to enhance tumor suppression .
  • This compound vs. Microtubule Inhibitors : Taltobulin’s direct cytotoxicity contrasts with this compound’s indirect immune-mediated effects, suggesting complementary roles in combination therapies .

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